molecular formula C23H25IN2O2 B1139293 mAChR-IN-1

mAChR-IN-1

Cat. No.: B1139293
M. Wt: 488.4 g/mol
InChI Key: WJLRTFJPHDSXAF-UHFFFAOYSA-N
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Description

mAChR-IN-1 is a selective inhibitor of muscarinic acetylcholine receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the central and peripheral nervous systems by mediating the effects of the neurotransmitter acetylcholine. Muscarinic acetylcholine receptors are involved in various physiological processes, including cognition, motor control, and autonomic functions. This compound is particularly significant in research due to its potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia .

Preparation Methods

The synthesis of mAChR-IN-1 involves several steps, starting from commercially available aryl fluorides and Boc-protected 4-aminopiperidine. The synthetic route includes a convergent reaction protocol, which involves the modification of the Miyaura reaction and alcohol-enhanced copper-mediated radiofluorination. This procedure yields the radiotracer with high radiochemical purity and is amenable to automation for routine production .

Chemical Reactions Analysis

mAChR-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

mAChR-IN-1 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure and function of muscarinic acetylcholine receptors.

    Biology: It helps in understanding the role of these receptors in various physiological processes.

    Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: It is used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

mAChR-IN-1 exerts its effects by selectively inhibiting muscarinic acetylcholine receptors. These receptors are activated by the neurotransmitter acetylcholine, which binds to the receptor and triggers a cascade of intracellular signaling pathways. This compound blocks this activation, thereby modulating the physiological processes mediated by these receptors. The molecular targets include various subtypes of muscarinic acetylcholine receptors, and the pathways involved include the phospholipase C and inositol trisphosphate signaling pathways .

Properties

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRTFJPHDSXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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